Cas no 1004304-05-5 (Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate)

Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate
- tert-Butyl 4-(2-fluoro-6-nitrophenylamino)piperidine-1-carboxylate
- tert-butyl 4-(2-fluoro-6-nitroanilino)piperidine-1-carboxylate
- Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate
-
- Inchi: 1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-14-12(17)5-4-6-13(14)20(22)23/h4-6,11,18H,7-10H2,1-3H3
- InChI Key: VASJOGPIWPFMGH-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1NC1CCN(C(=O)OC(C)(C)C)CC1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 455
- Topological Polar Surface Area: 87.4
- XLogP3: 3.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 458.3±45.0 °C at 760 mmHg
- Flash Point: 231.0±28.7 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 063341-1g |
tert-Butyl 4-(2-fluoro-6-nitrophenylamino)piperidine-1-carboxylate |
1004304-05-5 | 95% | 1g |
£276.00 | 2022-03-01 | |
Chemenu | CM317638-1g |
tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate |
1004304-05-5 | 95% | 1g |
$350 | 2021-08-18 | |
Chemenu | CM317638-1g |
tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate |
1004304-05-5 | 95% | 1g |
$408 | 2022-09-04 |
Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate Related Literature
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
Additional information on Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate
Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) Piperidine-1-Carboxylate (CAS No. 1004304-05-5)
Tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate, identified by the CAS registry number 1004304-05-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a tert-butyl group and a substituted phenylamino moiety. The presence of the fluoro and nitro groups on the phenyl ring introduces specific electronic and steric properties, making this compound a valuable tool in drug design and chemical synthesis.
The synthesis of tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, amide formations, and nitration processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs while maintaining high purity levels. These improvements have made the compound more accessible for research and industrial applications.
One of the most promising applications of this compound lies in its potential as an intermediate in the development of bioactive molecules. Researchers have explored its role in the construction of complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents. For instance, studies published in Journal of Medicinal Chemistry have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes implicated in neurodegenerative diseases.
In addition to its pharmacological applications, tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate has shown utility in materials science. Its ability to form stable amide bonds makes it a candidate for use in polymer synthesis, particularly in the development of high-performance polymers with tailored mechanical properties. Recent research highlighted in Nature Communications has explored its role as a building block for self-healing materials, leveraging its structural versatility to create adaptive materials for aerospace and automotive industries.
The structural features of this compound also make it an attractive candidate for use in chiral resolution techniques. The tert-butyl group provides steric hindrance that can be exploited to induce asymmetry during reactions, facilitating the synthesis of enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where chirality plays a critical role in drug efficacy and safety.
Recent studies have further elucidated the photophysical properties of tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate, revealing its potential as a fluorescent probe for sensing applications. By incorporating this compound into sensor devices, researchers have demonstrated its ability to detect trace amounts of metal ions with high sensitivity and selectivity. Such applications hold promise for environmental monitoring and clinical diagnostics.
In conclusion, tert-butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate (CAS No. 1004304-05-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with advancements in synthetic methodologies and material science, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its significance in the chemical sciences is expected to grow further.
1004304-05-5 (Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate) Related Products
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)




